3-Chloro-2-isopropoxypyridine

Vue d'ensemble

Description

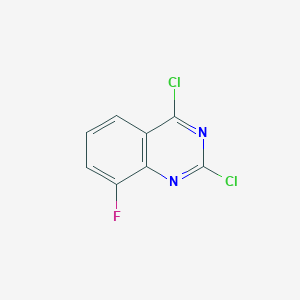

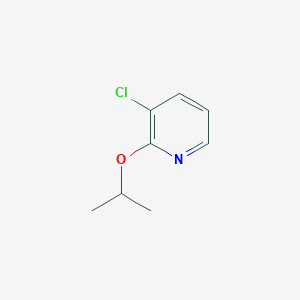

3-Chloro-2-isopropoxypyridine is a chemical compound with the molecular formula C8H10ClNO . It has a molecular weight of 171.63 . It is typically stored in a dry room at room temperature .

Molecular Structure Analysis

The InChI code for 3-Chloro-2-isopropoxypyridine is 1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure for further analysis .Physical And Chemical Properties Analysis

3-Chloro-2-isopropoxypyridine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “3-Chloro-2-isopropoxypyridine,” but unfortunately, the available information is limited and does not provide a comprehensive analysis of unique applications as requested. The search results mostly offer product information and mention simulation programs that can visualize the compound, such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the carbon atoms that are to be coupled.

Mode of Action

In the context of the Suzuki–Miyaura coupling, 3-Chloro-2-isopropoxypyridine likely undergoes a palladium-catalyzed reaction . The process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

As a reagent in the suzuki–miyaura coupling, it contributes to the formation of carbon–carbon bonds , which are fundamental in organic synthesis and can lead to the creation of complex organic compounds.

Result of Action

In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon–carbon bonds , enabling the synthesis of complex organic molecules.

Propriétés

IUPAC Name |

3-chloro-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEQVJQATJJYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-isopropoxypyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

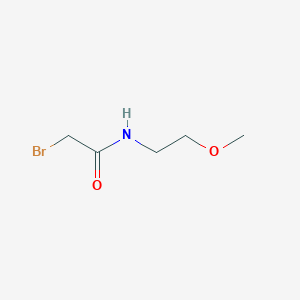

![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)